molecular formula C21H26O10 B12348965 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12348965
M. Wt: 438.4 g/mol
InChI Key: RJTZOIQKVISJEG-YZVULZLDSA-N
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Description

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a hexahydrochromenone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic synthesis. Key steps may include the formation of the hexahydrochromenone core through cyclization reactions, followed by the introduction of hydroxyl groups via selective oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones or carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in halogenated derivatives or alkylated compounds.

Scientific Research Applications

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties, which may have implications for disease prevention and treatment.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may result from the modulation of signaling pathways involved in inflammation, such as the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one include other flavonoids and polyphenolic compounds, such as quercetin, kaempferol, and catechins.

Uniqueness

What sets this compound apart is its unique combination of hydroxyl groups and the hexahydrochromenone core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-4,7,11-15,17-25,27-29H,5-6H2/t11?,12?,13-,14?,15?,17-,18+,19-,20?,21+/m1/s1

InChI Key

RJTZOIQKVISJEG-YZVULZLDSA-N

Isomeric SMILES

C1C(C(C2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1C(C(C2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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